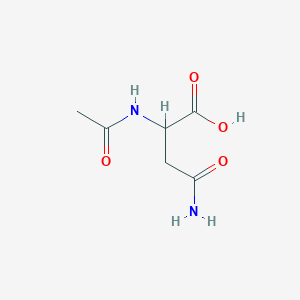

2-Acetamido-4-amino-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936987 | |

| Record name | N-(1-Hydroxyethylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-76-0, 4033-40-3 | |

| Record name | N2-Acetylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16473-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-DL-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyethylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-DL-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Context Within N Acetylated Amino Acids and Derivatives

N-acetylation is a widespread and crucial biochemical reaction involving the transfer of an acetyl group to the nitrogen atom of an amino group in a molecule. creative-proteomics.com This process, catalyzed by N-terminal acetyltransferases (NATs), utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl donor. creative-proteomics.comwikipedia.org N-acetylation can occur on the N-terminus of proteins, a modification that is vital for protein function, stability, and localization. creative-proteomics.comwikipedia.org It is estimated that approximately 85% of all human proteins undergo this modification. wikipedia.org

N-acetylated amino acids (NAAs) can be formed through two primary routes: the direct enzymatic acetylation of free amino acids or the breakdown of N-acetylated proteins. mdpi.com These molecules are implicated in a variety of biological functions, including the regulation of the urea (B33335) cycle and serving as precursors for myelin lipid biosynthesis. mdpi.com The family of N-acylated amino acids, a broader category that includes NAAs, are recognized for their roles in cellular signaling and have been identified as biomarkers for certain metabolic diseases. nih.gov

N-Acetylasparagine is specifically an asparagine derivative, classified as an N-acyl-alpha amino acid. nih.gov This classification places it within a group of compounds characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid.

Overview of N Acetylasparagine Significance in Biological Systems

Biosynthetic Precursors and Acetyl Donors for N-Acetylation

The synthesis of N-acetylasparagine is dependent on the availability of a specific amino acid substrate and an acetyl group donor.

L-Asparagine as a Substrate

L-asparagine serves as the direct precursor for the formation of N-acetylasparagine. hmdb.caresearchgate.net It is a proteinogenic alpha-amino acid that can be N-acetylated through enzymatic processes. hmdb.ca This derivative of asparagine is formed by the reaction at its amino group. ebi.ac.uk

Acetyl-CoA as the Acetyl Donor

Acetyl-coenzyme A (acetyl-CoA) is the crucial donor of the acetyl group in the biosynthesis of N-acetylasparagine. hmdb.caresearchgate.net This molecule is a key metabolic intermediate, linking various metabolic pathways, including the catabolism of glucose, fatty acids, and amino acids. nih.gov The availability of acetyl-CoA can influence the extent of protein and amino acid acetylation, reflecting the metabolic state of the cell. nih.gov In the context of N-acetylasparagine synthesis, acetyl-CoA provides the two-carbon acetyl unit that is transferred to the amino group of L-asparagine. hmdb.canih.gov

Enzymatic Mechanisms of N-Acetylation

The formation of N-acetylasparagine is catalyzed by specific enzymes and can also result from the degradation of acetylated peptides.

Arylamine N-Acetyltransferase 1 (NAT1)-Mediated Synthesis

The direct N-acetylation of free L-asparagine is primarily catalyzed by the enzyme Arylamine N-acetyltransferase 1 (NAT1). hmdb.caresearchgate.net NAT1 is a phase II xenobiotic-metabolizing enzyme that facilitates the transfer of an acetyl group from acetyl-CoA to various arylamine substrates. researchgate.netwikipedia.org While traditionally studied for its role in drug metabolism, research has identified L-asparagine as an endogenous substrate for human NAT1. researchgate.net Studies using breast cancer cell lines with varying levels of NAT1 expression have shown a direct correlation between NAT1 levels and the abundance of N-acetylasparagine, confirming its role in the compound's synthesis. researchgate.net The enzyme catalyzes the N-acetylation of L-asparagine to form N-acetylasparagine. researchgate.net

N-Acylpeptide Hydrolase Activity and Release from Peptides

N-acetylasparagine can also be generated through the proteolytic degradation of N-terminally acetylated proteins. hmdb.ca N-terminal acetylation is a common protein modification in eukaryotes. hmdb.ca During intracellular protein catabolism, peptides with a blocked N-terminus are produced. nih.gov An enzyme known as N-acylpeptide hydrolase (APEH) can then cleave the N-acetylated amino acid from these small peptides. hmdb.canih.govnih.govusbio.net This process releases N-acetylasparagine if it is the N-terminal residue of the peptide being degraded. hmdb.ca The resulting N-acetylated amino acid can then be further broken down by an aminoacylase (B1246476) to yield acetate and the free amino acid, making it available for new protein synthesis. nih.govusbio.net

Regulation of N-Acetylation Processes Involving N-Acetylasparagine

The processes leading to the formation of N-acetylasparagine are subject to regulation at multiple levels. The expression of the NAT1 gene, which encodes the primary enzyme for direct synthesis, is known to vary between individuals. researchgate.net This variation can be due to epigenetic modifications and single nucleotide polymorphisms (SNPs), some of which can lead to the production of an unstable protein. researchgate.netumn.edu The NAT1 gene is expressed from at least two different promoters, allowing for tissue-specific transcription. umn.edu

Research Findings on N-acetylasparagine Biosynthesis

| Enzyme/Process | Substrate(s) | Product | Cellular Role |

| Arylamine N-acetyltransferase 1 (NAT1) | L-asparagine, Acetyl-CoA | This compound (N-acetylasparagine) | Direct enzymatic synthesis of N-acetylasparagine. hmdb.caresearchgate.net |

| N-Acylpeptide Hydrolase (APEH) | N-terminally acetylated peptides | N-acetylated amino acids (e.g., N-acetylasparagine) | Release of N-acetylated amino acids from degraded proteins. hmdb.canih.govusbio.net |

Metabolic Integration and Interconnections of 2 Acetamido 4 Amino 4 Oxobutanoic Acid

Role in Asparagine and Alanine (B10760859) Metabolism Pathways

The metabolism of N-acetylasparagine is intrinsically linked to the catabolic pathway of asparagine. The primary route for asparagine degradation involves its conversion to aspartate, which then enters central metabolic pathways. youtube.com

The key enzymatic steps are:

Deacetylation: N-acetylasparagine can be hydrolyzed to yield L-asparagine and an acetyl group.

Deamidation: The enzyme asparaginase (B612624) catalyzes the hydrolysis of the side-chain amide of L-asparagine, releasing ammonia (B1221849) and forming L-aspartate. youtube.comyoutube.com

Transamination: L-aspartate is then converted to oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, by the action of a transaminase, typically aspartate aminotransferase (AST). This reaction involves the transfer of the amino group from aspartate to α-ketoglutarate, forming glutamate (B1630785). youtube.comresearchgate.net

This pathway directly connects the carbon skeleton of asparagine to the TCA cycle.

The connection to alanine metabolism is established through these shared intermediates. Alanine is synthesized from pyruvate, the end product of glycolysis, via a transamination reaction catalyzed by alanine aminotransferase (ALT), often involving glutamate as the amino donor. researchgate.net Because asparagine catabolism produces both oxaloacetate (a precursor for aspartate) and glutamate, it influences the pool of substrates available for alanine synthesis and other transamination reactions. researchgate.net

| Reaction | Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Deamidation | Asparaginase | L-Asparagine, H₂O | L-Aspartate, Ammonia | Asparagine Catabolism |

| Transamination | Aspartate Aminotransferase (AST) | L-Aspartate, α-Ketoglutarate | Oxaloacetate, L-Glutamate | Asparagine Catabolism / TCA Cycle Link |

| Transamination | Alanine Aminotransferase (ALT) | Pyruvate, L-Glutamate | L-Alanine, α-Ketoglutarate | Alanine Synthesis |

Linkages to Urea (B33335) Cycle and Other Amino Acid Metabolism

The catabolism of N-acetylasparagine is directly linked to the urea cycle, the primary pathway for the disposal of excess nitrogen in mammals. This connection is mediated by aspartate, the product of asparagine hydrolysis. nyu.eduresearchgate.net

Aspartate serves as the donor of the second amino group in the synthesis of urea. nyu.eduyoutube.com In the cytosol, aspartate combines with citrulline in an ATP-dependent reaction to form argininosuccinate (B1211890), catalyzed by argininosuccinate synthetase. researchgate.net Subsequently, argininosuccinate lyase cleaves argininosuccinate into arginine and fumarate (B1241708). Arginine is then hydrolyzed by arginase to produce urea and ornithine, completing the cycle. The fumarate produced links the urea cycle back to the TCA cycle. nyu.edu

This integration highlights a critical role for asparagine metabolism in nitrogen homeostasis. When amino acids are used as fuel, their nitrogen must be safely eliminated. By converting to aspartate, asparagine provides one of the two nitrogen atoms required for each molecule of urea synthesized. nyu.eduresearchgate.net

The metabolism of N-acetylasparagine is also interconnected with that of glutamate and arginine. Glutamate is produced during the transamination of aspartate to oxaloacetate and is a key molecule in nitrogen transfer within the cell. nyu.edulibretexts.org Arginine is an intermediate within the urea cycle itself and its synthesis is therefore directly tied to the flux of substrates like aspartate. libretexts.org Furthermore, the urea cycle is allosterically regulated by N-acetylglutamate (NAG), which is synthesized from glutamate and acetyl-CoA. jumedicine.comyoutube.com While a direct regulatory role for N-acetylasparagine has not been established, the structural similarity to NAG is noteworthy.

Influence on Cellular Bioenergetics and Mitochondrial Function

The most direct influence of N-acetylasparagine metabolism on cellular bioenergetics is through its contribution to the Tricarboxylic Acid (TCA) cycle. The catabolism of its precursor, asparagine, is anaplerotic, meaning it replenishes TCA cycle intermediates.

The degradation pathway culminates in the production of oxaloacetate. youtube.comyoutube.com Oxaloacetate is a critical intermediate of the TCA cycle; it condenses with acetyl-CoA to form citrate (B86180) in the first step of the cycle, a reaction catalyzed by citrate synthase. nih.gov By providing oxaloacetate, asparagine metabolism can sustain the activity of the TCA cycle, which is essential for the oxidation of fuel molecules to generate reducing equivalents (NADH and FADH₂). nih.gov

This relationship is bidirectional. The TCA cycle intermediate oxaloacetate can also be withdrawn from the cycle for biosynthetic purposes, including the synthesis of aspartate via transamination, which is the precursor for asparagine synthesis. libretexts.orgnih.gov Therefore, the balance between asparagine catabolism and synthesis is tightly coupled to the metabolic state and anaplerotic needs of the cell.

The integrity of the TCA cycle is paramount for oxidative phosphorylation (OXPHOS), the primary process of ATP generation in aerobic organisms. wikipedia.orgkhanacademy.org Oxidative phosphorylation utilizes the high-energy electrons carried by NADH and FADH₂, which are principally generated during the TCA cycle, to create a proton gradient across the inner mitochondrial membrane. This gradient drives ATP synthase to produce ATP. khanacademy.org

By supplying oxaloacetate to the TCA cycle, the catabolism of N-acetylasparagine's precursor supports the continued generation of NADH and FADH₂, thereby fueling the electron transport chain and subsequent ATP synthesis. youtube.com The rate of oxidative phosphorylation is tightly regulated by the cellular energy status, often reflected in the ADP/ATP ratio. Low energy (high ADP) stimulates the entire process, increasing the demand on the TCA cycle and the pathways that supply it with intermediates. youtube.com Studies on the related compound N-acetylcysteine (NAC) have shown it can improve the function of mitochondrial respiratory chain enzymes, suggesting that N-acetylated amino acids may play a role in maintaining efficient mitochondrial function. nih.gov While direct studies on N-acetylasparagine are limited, its metabolic link to the TCA cycle establishes its indirect but significant role in supporting cellular energy production through oxidative phosphorylation.

Contribution to Protein Modifications and Stability Mechanisms

Protein acetylation is a crucial post-translational modification that regulates protein function, stability, and localization. wikipedia.orgcreative-proteomics.com This modification involves the transfer of an acetyl group from acetyl-CoA to either the N-terminus of a protein (N-terminal acetylation) or the ε-amino group of a lysine (B10760008) residue. embopress.org

A direct role for 2-Acetamido-4-amino-4-oxobutanoic acid in protein modification has not been definitively established. However, research on the closely related and abundant brain metabolite, N-acetylaspartate (NAA), provides a compelling model for a potential contribution. The catabolism of NAA by the enzyme aspartoacylase yields aspartate and acetate (B1210297). nih.gov This acetate can then be activated to acetyl-CoA by acetyl-CoA synthetase, thereby contributing to the cellular pool of acetyl-CoA available for modification reactions, including histone acetylation. nih.govbiocrates.com Histone acetylation is a key epigenetic mechanism that regulates gene transcription.

Given that N-acetylasparagine also possesses an acetyl group, it is plausible that its degradation could similarly contribute acetate to the acetyl-CoA pool. This would provide a mechanism for N-acetylasparagine to influence protein acetylation and stability indirectly.

Furthermore, N-terminal acetylation is one of the most common protein modifications in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). nih.govnih.gov The substrate specificity of some NATs includes nascent polypeptide chains where asparagine is the second amino acid (following the cleavage of the initial methionine), directly acetylating the asparagine residue at the protein's N-terminus. nih.gov This process can affect protein stability, folding, and complex formation. creative-proteomics.comnih.gov While this involves the direct acetylation of an asparagine residue within a protein rather than the utilization of the free metabolite N-acetylasparagine, it underscores the importance of the asparagine structure in the context of protein acetylation.

Pathophysiological Roles of 2 Acetamido 4 Amino 4 Oxobutanoic Acid in Disease

Association with Neurodegenerative and Neurological Disorders

NAAG's influence on synaptic transmission and neuronal health implicates it in several disorders characterized by neuronal dysfunction and degeneration.

Research has demonstrated a significant alteration in the levels of 2-Acetamido-4-amino-4-oxobutanoic acid in brain regions profoundly affected by Alzheimer's disease. Post-mortem studies of brain tissue from Alzheimer's patients have revealed that NAAG concentrations are significantly lower in the hippocampus and amygdala when compared to age-matched, non-demented individuals. nih.govcapes.gov.br These brain regions are critical for memory and emotional processing, respectively, and are known to undergo substantial pathological changes in the disease.

One study quantified these reductions, noting a 24% decrease in the hippocampus and a 22% decrease in the amygdala. nih.gov In contrast, NAAG levels remained unchanged in the olfactory bulb and the cerebellar cortex, areas less affected by Alzheimer's pathology. nih.gov This selective depletion suggests a link between the loss of this dipeptide and the specific neurodegenerative processes occurring in the disease. nih.gov The findings point to the compound's involvement in the health and function of neurons susceptible to Alzheimer's-related damage. mdpi.com

Table 1: Alterations of NAAG in Alzheimer's Disease Brain Regions

| Brain Region | Percentage Decrease in NAAG Concentration | Reference |

|---|---|---|

| Hippocampus | 24% | nih.gov |

| Amygdala | 22% | nih.gov |

| Olfactory Bulb | No significant change | nih.gov |

| Cerebellar Cortex | No significant change | nih.gov |

Canavan disease, a severe inherited neurodegenerative disorder, is fundamentally linked to the metabolic pathway of this compound's precursor, N-acetylaspartate (NAA). nih.govnih.gov The disease is caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase. nih.govresearchgate.net Aspartoacylase is responsible for breaking down NAA into acetate (B1210297) and aspartate. nih.govescardio.org

The deficiency in aspartoacylase activity results in a massive accumulation of NAA in the brain, which is a key diagnostic marker of the disease. nih.govresearchgate.net This buildup is believed to interfere with myelin production, leading to the characteristic spongy degeneration of the brain's white matter. nih.gov

Interestingly, the role of this compound in Canavan disease is also a subject of investigation. Abnormal levels of NAAG have been detected in the urine of a significant number of patients with Canavan disease. capes.gov.br Furthermore, elevated concentrations of NAAG have been found in the cerebrospinal fluid (CSF) of affected individuals. capes.gov.brnih.gov This suggests that the metabolic disruption of NAA directly impacts the levels of its derivative, NAAG. Some researchers propose that the elevated NAAG may contribute to the disease's pathology by interfering with N-methyl-D-aspartate (NMDA) receptor function. capes.gov.brnih.gov

The glutamatergic system has long been implicated in the pathophysiology of schizophrenia, and NAAG's role as a modulator of glutamate (B1630785) release places it at the center of this hypothesis. researchgate.net Research indicates that patients with schizophrenia exhibit altered NAAG concentrations in the brain. researchgate.net One study, which separately quantified NAAG and its precursor NAA, provided the first in vivo evidence of this alteration. researchgate.net

NAAG functions by activating the metabotropic glutamate receptor 3 (mGluR3), which presynaptically inhibits the release of neurotransmitters like glutamate. nih.govmdpi.com This mechanism is crucial for maintaining synaptic homeostasis. Dysregulation of this system, potentially reflected by altered NAAG levels, could contribute to the glutamatergic imbalance observed in schizophrenia. nih.govresearchgate.net Furthermore, a negative association has been found between NAAG levels and the negative symptoms of schizophrenia, while a positive association was observed with memory performance. nih.gov

The therapeutic potential of modulating the NAAG system is an active area of research for schizophrenia and other neuropsychiatric conditions. nih.govmdpi.com For instance, inhibiting the enzyme that breaks down NAAG, glutamate carboxypeptidase II (GCPII), has been shown to have therapeutic effects in animal models of schizophrenia-like symptoms. nih.govyoutube.com

Table 2: Association of NAAG with Schizophrenia

| Finding | Implication | Reference |

|---|---|---|

| Altered NAAG concentrations in patients | Suggests dysregulation of the glutamatergic system. | researchgate.net |

| Negative correlation with negative symptoms | Higher NAAG may be associated with fewer negative symptoms. | nih.gov |

| Positive correlation with memory | Higher NAAG may be linked to better cognitive function. | nih.gov |

| GCPII inhibition shows therapeutic potential in models | Modulating NAAG levels could be a treatment strategy. | nih.govyoutube.com |

Involvement in Metabolic Dysregulation

Emerging evidence suggests that this compound and its related metabolites may also be involved in systemic metabolic disorders.

A prolonged QT interval on an electrocardiogram, corrected for heart rate (QTc), is a risk marker for life-threatening ventricular arrhythmias and is more prevalent in individuals with diabetes. escardio.orgnih.govnih.gov A recent metabolomics study identified a significant association between N-acetyl asparagine (an alternative name for this compound) and the QTc interval in diabetic patients. nih.govnih.gov

The study, which followed diabetic patients at high risk for cardiovascular disease, found that N-acetyl asparagine was positively correlated with the QTc interval at two different time points. nih.gov This suggests a previously unrecognized role for this metabolite in the cardiovascular complications associated with diabetes. nih.gov While the precise mechanisms are not yet fully understood, these findings point towards a metabolic imbalance that could contribute to the increased risk of cardiac events in this patient population. nih.gov The study highlights the potential of N-acetyl asparagine as a biomarker for identifying diabetic patients at a higher risk for long QT syndrome. nih.gov

Table 3: Correlation of N-Acetyl Asparagine and L-Asparagine with QTc in Diabetes

| Metabolite | Time Point | Correlation with QTc (r-value) | p-value | Reference |

|---|---|---|---|---|

| N-Acetyl Asparagine | Baseline (T1) | 0.19 | 0.01 | nih.gov |

| N-Acetyl Asparagine | Follow-up (T2) | 0.23 | 0.007 | nih.gov |

| L-Asparagine | Follow-up (T2) | -0.18 | 0.03 | nih.gov |

The central nervous system plays a critical role in regulating body weight and energy balance. nih.govnih.gov While direct evidence linking this compound to obesity is still developing, studies have pointed to an association between its metabolic precursor, NAA, and body mass.

A study involving adolescents with obesity found a lower ratio of N-acetylaspartate to creatine (B1669601) (NAA/Cr) in the hypothalamus compared to their non-obese counterparts. nih.govnih.gov The hypothalamus is a key brain region for appetite control and energy homeostasis. This NAA/Cr ratio was negatively correlated with the Body Mass Index (BMI) z-score, indicating that lower hypothalamic NAA levels are associated with increased BMI. nih.govnih.gov

Furthermore, the study revealed negative correlations between the hypothalamic NAA/Cr ratio and serum levels of several hormones and neuropeptides involved in metabolism and appetite, such as insulin, C-peptide, amylin, and ghrelin. nih.gov Although this research focuses on the precursor, NAA, the findings suggest that alterations in this neuronal metabolic pathway within the hypothalamus are linked to the pathophysiology of obesity. nih.gov Given that NAA is the direct precursor for the synthesis of NAAG, these results imply a potential, albeit indirect, connection between NAAG signaling and the neurobiological underpinnings of obesity. mdpi.com

Significance in Oncological Research

The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, providing the necessary energy and building blocks for rapid proliferation and survival. Within this context, amino acid metabolism plays a pivotal role, and alterations in the levels and pathways of specific amino acids and their derivatives, such as this compound, are of significant interest in oncological research.

Role of NAT1 Upregulation in Breast Cancer Metabolism

Arylamine N-acetyltransferase 1 (NAT1) is an enzyme whose upregulation has been noted in breast cancer. While NAT1's role in the metabolism of various compounds is established, and there is a strong positive association between NAT1 abundance and breast cancer metabolism, a direct metabolic link to this compound is not yet clearly defined in the available literature. scispace.com The study of metabolic pathways in cancer is complex, and while breast cancer cells do exhibit altered amino acid metabolism, the specific involvement of this compound in pathways directly influenced by NAT1 upregulation requires further investigation.

Effects on Cancer Cell Proliferation and Energetics

Targeting the altered metabolic pathways of cancer cells has emerged as a promising strategy in anti-cancer drug discovery. medchemexpress.com This approach aims to induce an energy crisis within cancer cells, which can selectively inhibit their proliferation and delay or suppress tumor growth. medchemexpress.com As an endogenous metabolite, (S)-2-acetamido-4-amino-4-oxobutanoic acid is part of these complex metabolic networks. medchemexpress.com Research indicates that this compound can effectively inhibit cancer cell proliferation, suggesting its involvement in the critical energetic and biosynthetic pathways that cancer cells rely on. selleck.co.jp

Tumor Inhibition Properties

Building on its effects on cell proliferation, this compound has demonstrated promising tumor inhibition properties. selleck.co.jp In vivo studies using mouse xenograft models have shown its efficacy, highlighting its potential as a therapeutic agent. selleck.co.jp This inhibitory effect is likely linked to its role in metabolic pathways that are crucial for tumor growth and survival.

Table 1: Research Findings on the Oncological Significance of this compound

| Research Area | Finding | Source Index |

|---|---|---|

| Cancer Cell Proliferation | Can be targeted to induce an energy crisis in cancer cells, inhibiting proliferation. | medchemexpress.com |

| Tumor Inhibition | Effectively inhibits cancer cell proliferation and shows in vivo efficacy in mouse xenograft models. | selleck.co.jp |

Classification as a Uremic Toxin and Renal/Cardiovascular Implications

While not formally classified as a uremic toxin in the same vein as well-studied compounds like indoxyl sulfate (B86663) or p-cresyl sulfate, this compound, also known as N-Acetylasparagine, has been identified as a significant metabolite in the context of renal disease. Altered levels of this compound are increasingly associated with impaired kidney function and chronic kidney disease (CKD). frontiersin.orgnih.gov

Studies have observed increased urinary levels of N-acetylasparagine in children with renal dysplasia, which correlate with a decreased estimated glomerular filtration rate (eGFR). frontiersin.orgnih.gov This suggests that changes in the concentration of this metabolite are characteristic of impaired kidney function and CKD pathophysiology. frontiersin.org Furthermore, genetic variants in the NAT8 gene, an acetyltransferase, have been strongly associated with circulating levels of N-acetylated amino acids, including N-acetylasparagine, and the progression of CKD. nih.gov The accumulation of such metabolites in renal failure is a concern as it can be associated with cardiovascular complications. frontiersin.org

Table 2: Association of N-Acetylated Amino Acids with Renal Function

| N-Acetylated Amino Acid | Association with rs13538 (NAT8 gene variant) | Association with Kidney Failure | Source Index |

|---|---|---|---|

| N-acetylasparagine | Significant negative association | Associated with lower eGFR | frontiersin.orgnih.gov |

| N-δ-acetylornithine | Significant negative association | Higher levels associated with kidney failure | nih.gov |

| N-acetyl-1-methylhistidine | Significant negative association | Higher levels associated with kidney failure | nih.gov |

Contributions to Rare Neurogenetic Diseases

Current scientific literature does not provide a direct link between this compound and the pathophysiology of rare neurogenetic diseases. However, it is established that renal failure can lead to the accumulation of various metabolic compounds, some of which have been associated with neurological complications. frontiersin.org For instance, increased levels of guanidino compounds in patients with end-stage renal failure have been linked to neurological issues. frontiersin.org While this provides a potential indirect pathway for investigation, further research is necessary to determine if this compound has any specific role in the development or progression of neurogenetic disorders.

Advanced Research Methodologies for Studying 2 Acetamido 4 Amino 4 Oxobutanoic Acid

Untargeted and Targeted Metabolomics Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Both untargeted and targeted approaches are instrumental in elucidating the functions of 2-Acetamido-4-amino-4-oxobutanoic acid. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global metabolic changes, while targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. nih.govnih.gov

Mass Spectrometry-Based Techniques (LC-MS/MS, LC-QTOF)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound in biological matrices. nih.govnih.gov This powerful analytical tool combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated from other metabolites in a sample based on its physicochemical properties as it passes through a chromatography column. The eluted compound is then ionized and enters the mass spectrometer, where it is fragmented. The specific pattern of precursor and fragment ions allows for highly selective and sensitive detection and quantification. For instance, a method for determining N-acetylaspartic acid (a related compound) in urine utilized a C8 column for separation and negative ion mode detection with multiple reaction monitoring (MRM) to track specific ion transitions. nih.gov

Liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry is another valuable technique. It provides high-resolution mass accuracy, which aids in the confident identification of unknown compounds in untargeted metabolomics studies and offers enhanced specificity in targeted analyses.

Research Findings from Mass Spectrometry-Based Techniques:

Identification in Human Urine: Liquid chromatography-atmospheric pressure chemical-ionization mass spectrometry (LC-APCI-MS) has successfully identified N-acetylasparagine, along with other N-acetylated amino acids, in normal human urine. nih.gov

Quantitative Analysis in Plasma: LC-MS methods have been developed and validated for the quantitative analysis of related N-acetylated amino acids in plasma, demonstrating the ability to measure concentrations and compare them between different study groups. e-century.us

Metabolic Profiling in Disease: Targeted LC-MS/MS has been employed to analyze amino acids and acylcarnitines as potential risk markers for diseases, showcasing the platform's utility in clinical research. nih.gov

Table 1: Exemplary LC-MS/MS Parameters for N-acetylated Amino Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography Column | C8 (2.1 x 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile and water (1:1 v/v) with 0.05% formic acid | nih.gov |

| Flow Rate | 0.25 ml/min | nih.gov |

| Ionization Mode | Negative Ion Mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about metabolites in a sample. For the analysis of this compound, 1H NMR (proton NMR) and 15N NMR (nitrogen-15 NMR) are particularly relevant.

1H NMR spectroscopy can identify and quantify the compound based on the unique chemical shifts of its hydrogen atoms. nih.gov For example, the N-acetyl methyl resonance of the related compound N-acetylaspartate (NAA) appears at a specific chemical shift (2.022 ppm), allowing for its identification in tissue extracts. nih.gov

15N NMR spectroscopy, often used in conjunction with isotopic labeling, can provide specific insights into the nitrogen metabolism of asparagine. By introducing 15N-labeled asparagine into a biological system, researchers can trace the fate of the nitrogen atoms as they are incorporated into other molecules. researchgate.net

Research Findings from NMR Spectroscopy:

Identification in Nervous Tissue: 1H NMR has been used to identify and measure related N-acetylated amino acids in extracts of the central and peripheral nervous systems. nih.gov

Metabolic Studies with Labeled Precursors: 15N NMR spectra of medium from cell cultures grown with [2-15N]asparagine have allowed for the assignment of labeled signals to aspartate, glutamate (B1630785), and glutamine, revealing the redistribution of nitrogen from asparagine. researchgate.net

Table 2: Key NMR Resonances for Related N-acetylated Amino Acids

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| N-acetylaspartate (NAA) | 1H | 2.022 (N-acetyl methyl) | nih.gov |

| N-acetylaspartylglutamate (NAAG) | 1H | 2.058 (N-acetyl methyl) | nih.gov |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique used to follow the metabolic fate of a molecule of interest by replacing one or more of its atoms with a heavy isotope, such as 13C or 14C for carbon, or 15N for nitrogen. This allows researchers to track the pathways through which the molecule is processed and to quantify the rates of metabolic reactions, a practice known as metabolic flux analysis. nih.govnih.gov

Application of Radiolabeled N-Acetylasparagine (e.g., 14C-labeled)

The use of radiolabeled N-acetylasparagine, for instance with Carbon-14 (14C), enables the highly sensitive tracking of its metabolic journey within an organism. quotientsciences.com Because the radiolabeled compound is chemically identical to its unlabeled counterpart, it follows the same metabolic pathways. quotientsciences.com The radioactivity allows for the detection and quantification of the compound and its metabolic products in various tissues and biofluids, even at very low concentrations. moravek.com

Methodological Approach:

Synthesis: A synthesis route is designed to incorporate a 14C atom into the N-acetylasparagine molecule at a metabolically stable position. quotientsciences.commoravek.com

Administration: The 14C-labeled compound is introduced into the biological system, either in vivo or in vitro. nih.gov

Sample Analysis: At various time points, samples (e.g., plasma, tissue, urine) are collected and analyzed to determine the distribution and chemical form of the radioactivity. This often involves techniques like liquid scintillation counting and chromatography coupled with radioactivity detection.

This approach provides invaluable data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Genetic Manipulation and Functional Genomics

To definitively understand the function of this compound and the enzymes involved in its metabolism, researchers can turn to genetic manipulation techniques. By altering the genes that code for specific enzymes, it is possible to observe the resulting changes in the metabolite's concentration and the downstream physiological effects.

CRISPR/Cas9 Knockout Models

The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of specific genes. nih.govyoutube.com This technique can be used to create cell lines or animal models that are deficient in an enzyme suspected of metabolizing this compound.

The CRISPR/Cas9 Knockout Process:

Guide RNA Design: A single guide RNA (sgRNA) is designed to be complementary to a sequence within the target gene. youtube.com

Cas9 Nuclease Delivery: The sgRNA and the Cas9 nuclease are introduced into the cells. The sgRNA directs the Cas9 protein to the specific genomic location. youtube.com

Double-Strand Break and Repair: The Cas9 nuclease creates a double-strand break in the DNA. The cell's natural, error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the break site. nih.gov

Gene Disruption: These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional protein, effectively knocking out the gene. nih.gov

By comparing the metabolic profile of the knockout model to a wild-type control, researchers can confirm the role of the targeted enzyme in the metabolism of this compound. For example, if the knockout of a specific hydrolase leads to the accumulation of the compound, it provides strong evidence that the enzyme is responsible for its breakdown. While specific knockout models for genes metabolizing this compound are a subject for further research, the methodology has been widely applied to study related metabolic pathways. For instance, knockout models of aspartoacylase, the enzyme deficient in Canavan disease, have been crucial in understanding the pathophysiology of N-acetylaspartate accumulation. researchgate.net

Enzymatic Activity Assays and Kinetic Characterization

The study of this compound, also known as N-acetylasparagine, heavily relies on understanding the enzymes that govern its synthesis and degradation. Enzymatic activity assays are fundamental to this, allowing researchers to quantify the rate of enzymatic reactions and to characterize the kinetic parameters of the involved enzymes.

A common approach to assaying enzymes that metabolize N-acetylated amino acids involves the use of coupled enzymatic reactions. For instance, in the study of a related compound, N-acetylaspartate (NAA), a fluorimetric assay has been developed. researchgate.net This method involves the hydrolysis of the N-acetylated amino acid by a specific acylase, followed by the oxidation of the resulting amino acid by an oxidase, which produces a quantifiable signal. researchgate.net A similar principle could be applied to study the enzymes acting on this compound, where the release of asparagine or acetate (B1210297) could be coupled to a detectable reaction.

Kinetic characterization of these enzymes provides crucial insights into their function. Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to understand the enzyme's affinity for its substrate and its catalytic efficiency. For example, studies on aspartate N-acetyltransferase (Asp-NAT), the enzyme responsible for NAA synthesis, have determined its Km for L-aspartate and acetyl-CoA. nih.gov While direct kinetic data for enzymes specifically metabolizing this compound are not extensively documented, the methodologies used for related enzymes provide a clear roadmap for future investigations.

The characterization of L-asparaginases, enzymes that hydrolyze L-asparagine, also offers valuable methodological parallels. nih.gov Various analytical techniques, including colorimetric assays and NMR-based methods, have been employed to profile their activity. nih.gov These approaches could be adapted to study the potential hydrolysis of this compound back to asparagine and acetate.

Table 1: Key Kinetic Parameters of Related Asparagine-Metabolizing Enzymes

| Enzyme | Substrate(s) | Km (mM) | Reference |

| Aspartate N-acetyltransferase (Asp-NAT) | L-Aspartate | ~0.5 | nih.gov |

| Aspartate N-acetyltransferase (Asp-NAT) | Acetyl-CoA | ~0.05 | nih.gov |

| Human Asparagine Synthetase (ASNS) | Aspartate | 0.53 | nih.gov |

| Human Asparagine Synthetase (ASNS) | Glutamine | 2.4 | nih.gov |

| L-Asparaginase (Erwinia carotovora) | L-Asparagine | 10.8 (G281S mutant) | nih.gov |

This table presents kinetic data for enzymes involved in the metabolism of asparagine and its derivatives, providing a comparative basis for the potential study of enzymes acting on this compound.

In Vitro Cell Culture and In Vivo Animal Models

In vitro studies often involve treating cultured cells with the compound of interest and observing the subsequent effects. For example, studies on the related compound N-acetylcysteine (NAC) have used various human cancer cell lines to assess its potential anti-cancer effects when complexed with metals. wikipedia.org Similarly, the influence of N-acetylated amino acids on cell growth and viability has been explored in different cell culture systems. google.comphysiology.org The uptake and metabolic fate of such compounds can also be traced using labeled isotopes in cultured cells. aacrjournals.org While direct studies on this compound in cell culture are limited, these established protocols for related molecules provide a strong foundation for future research. For instance, investigating its uptake through amino acid transporters and its impact on cellular metabolism and signaling pathways would be a logical next step.

Computational Biology and Systems Approaches (e.g., Weighted Gene Correlation Network Analysis - WGCNA)

The advent of high-throughput "omics" technologies has led to the generation of vast datasets, necessitating the use of computational biology and systems-level approaches to extract meaningful biological insights. Weighted Gene Correlation Network Analysis (WGCNA) is a powerful systems biology method used to understand the complex relationships between genes and metabolites. plos.orgnih.gov

WGCNA is employed to identify modules of highly correlated genes or metabolites across a set of samples. researchgate.netmdpi.comrsc.org These modules can then be associated with specific biological traits or conditions. In the context of amino acid metabolism, WGCNA has been used to identify gene modules correlated with amino acid metabolic pathways in pancreatic cancer and to uncover key metabolites in response to different amino acids in fungal fermentation. researchgate.netnih.gov This approach allows researchers to move beyond single-gene or single-metabolite analyses and to understand the network-level perturbations associated with changes in amino acid metabolism.

While no studies have specifically applied WGCNA to this compound, the methodology is highly relevant. By analyzing metabolomic and transcriptomic data from cells or tissues under conditions where the levels of this compound are altered, WGCNA could identify modules of co-expressed genes and co-regulated metabolites. This would provide hypotheses about the upstream regulatory networks and the downstream functional consequences of fluctuations in this compound levels. For example, WGCNA could help to identify key enzymes and transporters associated with its metabolism and to link these to specific cellular pathways and phenotypes. frontiersin.org

Computational modeling is another key tool used to simulate and analyze metabolic pathways. frontiersin.orgnih.gov Models of asparagine synthesis have been constructed to understand the kinetic parameters of the involved enzymes and the factors controlling the accumulation of asparagine. frontiersin.orgresearchgate.net Such modeling approaches could be extended to include the synthesis and degradation of this compound, providing a quantitative framework for understanding its metabolic regulation.

Table 2: Applications of WGCNA in Amino Acid and Metabolite Research

| Research Area | Organism/System | Key Findings | Reference |

| Pancreatic Cancer | Human | Identified gene modules correlated with amino acid metabolic pathways. | researchgate.net |

| Fungal Fermentation | Monascus purpureus | Identified hub metabolites in response to amino acid perturbations. | nih.gov |

| Tomato Fruit Metabolome | Tomato | Clustered metabolites by expression patterns and identified modules associated with ripening. | plos.org |

| Bovine Adipose Tissue | Bovine | Identified key gene modules and hub genes related to subcutaneous fat deposition. | rsc.org |

This table highlights the utility of WGCNA in various biological systems, demonstrating its potential for elucidating the role of this compound in a broader metabolic context.

Translational and Future Perspectives of 2 Acetamido 4 Amino 4 Oxobutanoic Acid Research

Development of N-Acetylasparagine as a Biomarker

N-acetylasparagine is emerging as a promising biomarker with considerable diagnostic and prognostic potential across a spectrum of diseases. A biomarker is a measurable indicator of some biological state or condition.

Diagnostic and Prognostic Potential

Recent studies have highlighted the potential of N-acetylasparagine as a biomarker in various health contexts. For instance, in diabetic patients at high risk for cardiovascular disease, N-acetylasparagine has been identified as a potential marker for prolonged QTc intervals, a condition associated with an increased risk of malignant ventricular arrhythmias and sudden cardiac death. nih.gov An untargeted metabolomics study revealed a significant positive correlation between serum levels of N-acetylasparagine and the QTc interval at both baseline and follow-up time points. nih.gov This suggests a previously unrecognized role for asparagine metabolism in the pathophysiology of diabetic cardiomyopathy. nih.gov

Furthermore, in the realm of oncology, the asparagine pathway has been implicated as an independent predictor of mortality in patients with coronary artery disease, suggesting its potential as a prognostic biomarker for all-cause death. nih.gov The study of N-acetyl-L-aspartate (NAA) and its metabolic product, N-acetyl-aspartyl-glutamate (NAAG), through techniques like magnetic resonance spectroscopy, allows for the diagnosis and follow-up of various pathologies by providing data on cell population density and vitality. nih.gov

In the context of cancer, particularly glioma, there is an observed upregulation of NAA synthesis and a simultaneous downregulation of its degradation, highlighting the potential signaling role of intact NAA in the disease. nih.gov While traditionally associated with the brain, the relevance of NAA metabolism is also evident in other tissues like adipocytes and immune cells. nih.gov

| Disease/Condition | Potential Application | Key Findings |

| Diabetes with High Cardiovascular Risk | Diagnostic and Prognostic | N-Acetylasparagine levels positively correlate with prolonged QTc intervals. nih.gov |

| Coronary Artery Disease | Prognostic | The asparagine pathway is an independent predictor of mortality. nih.gov |

| Neurological Pathologies | Diagnostic and Monitoring | NAA and NAAG levels, measured by MRS, reflect cell density and vitality. nih.gov |

| Glioma | Diagnostic and Prognostic | Upregulation of NAA synthesis and downregulation of its degradation are observed. nih.gov |

Therapeutic Strategies Targeting N-Acetylasparagine Metabolism

The central role of asparagine metabolism in certain diseases, particularly cancer, has spurred the development of therapeutic strategies aimed at this pathway. dntb.gov.uanih.govmdpi.com Reprogramming of energy metabolism is a hallmark of cancer, and targeting metabolic "addictions" is a promising therapeutic avenue. nih.govmdpi.com

Nutritional inhibition of asparagine, primarily through the use of the enzyme L-asparaginase, has been a successful strategy in treating acute lymphoblastic leukemia. mdpi.com L-asparaginase hydrolyzes asparagine into aspartate and ammonia (B1221849), depleting the cancer cells of this crucial amino acid. mdpi.com However, the efficacy of asparagine restriction alone is limited in solid tumors, as cancer cells can initiate reprogramming processes to survive. nih.govmdpi.com

Current research focuses on overcoming this resistance. One approach involves combination therapies. For example, studies have shown that combining L-asparaginase with glutamine synthetase inhibitors can enhance antitumor effects, particularly in hepatocellular carcinoma. mdpi.com This is because some cancer cells can adapt to asparagine deprivation by increasing their reliance on glutamine metabolism. mdpi.com

Furthermore, the discovery of novel inhibitors of the ASCT2 transporter, which is responsible for glutamine uptake in cancer cells, presents another promising therapeutic angle. nih.gov The development of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as potent inhibitors of this transporter could significantly impact cancer treatment. nih.gov

Novel Synthetic Methods and Derivative Development

The growing interest in 2-acetamido-4-amino-4-oxobutanoic acid and its derivatives has driven the development of new and efficient synthetic methods. These methods are crucial for producing these compounds on a larger scale for research and potential therapeutic applications.

One notable example is the development of a large-scale, asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine. mdpi.comresearchgate.net This method utilizes a recyclable chiral auxiliary to create a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. mdpi.comresearchgate.net This process allows for the production of over 300 grams of the target compound. mdpi.comresearchgate.net

The synthesis of novel amino and acetamidoaurones has also been a focus of recent research, leading to the discovery of derivatives with significant antimicrobial activities. nih.gov These studies have shown that 5-acetamidoaurones are more active and safer than their 5-aminoaurone counterparts, with some derivatives exhibiting broad-spectrum antimicrobial activity at low concentrations. nih.gov

The development of these synthetic methodologies and the exploration of novel derivatives are expanding the chemical space around this compound, opening up new avenues for drug discovery and development.

Unraveling Undiscovered Physiological Functions

While the role of N-acetylasparagine and its related compounds is well-established in certain areas, ongoing research continues to uncover new and unexpected physiological functions.

In the central nervous system, N-acetylaspartate (NAA) is the second most abundant amino acid and serves multiple roles. nih.gov It acts as an acetyl donor, an initiator of protein synthesis, and a carbon source for transfer across the mitochondrial membrane. nih.gov It is also a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). nih.gov Recent research suggests that NAAG plays a role in fine-tuning glutamatergic signaling in the brain and is positively associated with cognitive function, particularly working memory and executive function. youtube.com

Beyond the brain, the aspartate/asparagine pathway plays a crucial role as an anaplerotic substrate in the Krebs cycle during anoxia, highlighting its importance in cellular energetics under stress. nih.gov Asparagine is converted to aspartate, which is then transaminated to oxaloacetate, a key intermediate in gluconeogenesis and the Krebs cycle. nih.gov

The discovery that N-acetylasparagine can be found in various food items like blackberries, raspberries, and peppers also suggests it may serve as a potential biomarker for the consumption of these foods.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the complex roles of this compound and its metabolic network, researchers are increasingly turning to multi-omics data integration. nih.govnih.govyoutube.comyoutube.com This approach combines data from different "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to create a more complete picture of biological systems. nih.govyoutube.com

By integrating these diverse datasets, scientists can assess the flow of information from genotype to phenotype and unravel the intricate interplay of molecules. nih.gov For instance, combining metabolomics and transcriptomics data has been instrumental in identifying molecular perturbations underlying prostate cancer. nih.gov

Several platforms and methodologies are being developed to facilitate multi-omics data integration. nih.govyoutube.com These tools allow for different types of integration, including "early integration," where data matrices are concatenated, and more complex model-based approaches. youtube.comyoutube.com The goal of these integrative analyses is to move beyond a one-dimensional view and achieve a systems-level understanding of health and disease, ultimately leading to improved diagnostics, prognostics, and personalized treatments. youtube.com

Q & A

Q. How does the stereochemistry of this compound influence its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.